molecular formula C5H4BF2NO2 B578469 Acide 2,3-difluoropyridine-4-boronique CAS No. 1263374-42-0

Acide 2,3-difluoropyridine-4-boronique

Numéro de catalogue: B578469
Numéro CAS: 1263374-42-0
Poids moléculaire: 158.899
Clé InChI: LJEFUOGGCMPGHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-Difluoropyridine-4-boronic acid is a fluorinated pyridine derivative with a boronic acid functional group. This compound is of significant interest in organic chemistry due to its unique properties and potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of fluorine atoms in the pyridine ring imparts distinct electronic and steric effects, making it a valuable building block for the synthesis of complex molecules.

Applications De Recherche Scientifique

Synthetic Applications

1.1. Organic Synthesis
2,3-Difluoropyridine-4-boronic acid is primarily utilized in organic synthesis for the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction involves the coupling of aryl or vinyl halides with boronic acids to form biaryl compounds, which are pivotal in the pharmaceutical industry.

  • Reaction Mechanism : The boron atom in the compound acts as a Lewis acid, facilitating the nucleophilic attack on electrophilic species.
  • Example Reaction : Ar X+B OH 2Ar Ar +BXn\text{Ar X}+\text{B OH }_2\rightarrow \text{Ar Ar }+\text{BX}_n where Ar X\text{Ar X} represents an aryl halide and B OH 2\text{B OH }_2 is the boronic acid.

1.2. Preparation of Pharmaceuticals
The compound serves as a crucial intermediate in synthesizing various pharmaceuticals. Its ability to introduce fluorine into drug candidates can enhance their biological activity and metabolic stability.

  • Case Study : A study demonstrated the use of 2,3-difluoropyridine-4-boronic acid in synthesizing kinase inhibitors, which are important for cancer therapy. The fluorine substitution improved selectivity and potency against specific targets like PKMYT1, with an IC50 value of 0.69 μM for this kinase.

Biochemical Applications

2.1. Enzyme Interaction
The compound's boron atom allows it to interact with various enzymes and proteins, influencing biochemical pathways. It can modulate enzyme activity by forming reversible covalent bonds with hydroxyl and amino groups on biomolecules.

  • Mechanism of Action : The interaction alters cellular signaling pathways and can affect gene expression and metabolism .

2.2. Anticancer Properties
Research indicates that compounds similar to 2,3-difluoropyridine-4-boronic acid exhibit significant anticancer properties by inhibiting specific kinases involved in cancer progression.

  • Example : Inhibitory studies show that modifications to the structure can enhance potency against specific kinases while minimizing off-target effects.

Material Science Applications

3.1. Polymer Chemistry
The compound is also explored in polymer chemistry as a building block for creating functional materials. Its ability to undergo cross-coupling reactions makes it suitable for synthesizing polymers with specific properties.

  • Application Example : Incorporating boronic acids into polymer matrices can improve mechanical properties and thermal stability.

Mécanisme D'action

Target of Action

The primary target of 2,3-Difluoropyridine-4-boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, 2,3-Difluoropyridine-4-boronic acid acts as a nucleophilic organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by 2,3-Difluoropyridine-4-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that its bioavailability is likely influenced by its stability and reactivity as an organoboron reagent .

Result of Action

The primary result of the action of 2,3-Difluoropyridine-4-boronic acid is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis, suggesting that the compound plays a crucial role in the synthesis of a variety of organic compounds .

Action Environment

The action of 2,3-Difluoropyridine-4-boronic acid is influenced by the reaction conditions of the SM coupling reaction . The reaction is known for its mild and functional group tolerant conditions, suggesting that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) to obtain 3,4-difluoropyridine . Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) to produce 2,5-difluoropyridine .

Industrial Production Methods: Industrial production of 2,3-Difluoropyridine-4-boronic acid may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Comparaison Avec Des Composés Similaires

Uniqueness: 2,3-Difluoropyridine-4-boronic acid is unique due to the combination of fluorine atoms and the boronic acid group, which imparts distinct electronic and steric properties.

Activité Biologique

2,3-Difluoropyridine-4-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound is part of a broader class of boronic acids known for their role in various biological processes and therapeutic applications. This article reviews the biological activity of 2,3-difluoropyridine-4-boronic acid, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

2,3-Difluoropyridine-4-boronic acid is characterized by the following chemical structure:

  • Molecular Formula : C5H4BCl2NO2
  • Molecular Weight : 153.9 g/mol
  • IUPAC Name : 2,3-Difluoropyridine-4-boronic acid

The presence of the boronic acid functional group is significant as it allows for reversible covalent bonding with diols and other molecules, making it a valuable tool in drug design and development.

Mechanisms of Biological Activity

The biological activity of 2,3-difluoropyridine-4-boronic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids are known to inhibit proteasomes and other enzymes by forming stable complexes with their active sites. This property has been exploited in cancer therapy, particularly with compounds like bortezomib .
  • Targeting Signaling Pathways : Research indicates that derivatives of pyridine boronic acids can modulate critical signaling pathways involved in cancer progression and inflammation. For instance, they may affect the Wnt/beta-catenin signaling pathway, which is crucial in various cancers .
  • Antimicrobial Activity : Some studies have suggested that boronic acids exhibit antimicrobial properties, potentially through the inhibition of bacterial enzymes or interference with metabolic pathways .

Case Study 1: Cancer Therapeutics

A study demonstrated that a compound structurally related to 2,3-difluoropyridine-4-boronic acid exhibited significant cytotoxicity against several cancer cell lines. The compound was found to inhibit both KSP and Aurora-A kinases, leading to reduced cell proliferation in vitro .

Case Study 2: Antimicrobial Properties

Another investigation into boron-based compounds revealed that certain derivatives showed promising activity against Plasmodium falciparum, the causative agent of malaria. The IC50 values ranged from 0.061 to 0.209 μM, indicating strong potential as antimalarial agents .

Case Study 3: Drug Development

Research focusing on boron-containing compounds highlighted their role in drug discovery. For instance, a series of boron-containing molecules were synthesized and evaluated for their ability to inhibit specific enzymes involved in lipid metabolism, showing promise for treating dyslipidemia-related conditions .

Data Tables

Activity IC50 (µM) Target Reference
Cytotoxicity against HCT116<10KSP/Aurora-A Kinases
Antimalarial Activity0.061 - 0.209Plasmodium falciparum
Lipid Metabolism InhibitionNot specifiedSREBP Pathway

Propriétés

IUPAC Name

(2,3-difluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEFUOGGCMPGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of THF and hexanes (6 mL, 1:1 v:v), and diisopropyl amine (0.681 mL, 4.78 mmol) was cooled to −78° C. BuLi (2.5 M in hexanes, 2.00 mL, 5.00 mmol) was added to the cooled mixture, followed by addition of 2,3-difluoropyridine after about 15 minutes. The mixture was stirred for 1 hour at −78° C. before being transferred to a 3 mL THF solution of triisopropyl borate (1.11 mL, 4.78 mmol) at −78° C. via a cannula. The resulting solution was stirred at −78° C. for 1 hour, slowly warmed up to ambient temperature and then quenched with 2 M NaOH solution (20 mL). The two layers were separated and the aqueous phase was washed once with ether. The aqueous phase was then acidified with HCl to pH 5 and extracted three times with EtOAc. The organic layers were combined, dried over sodium sulfate and concentrated to yield the product as a light yellow solid, which was used in the next step without purification. LCMS (m/z): 159.9 (M+H), retention time=0.35 min.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.11 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.681 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
6 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.